2,6-Pyridinedicarbonyl dichloride

概要

説明

2,6-Pyridinedicarbonyl dichloride is used as a reagent during the synthesis of pyridine-based polyamido-polyester optically active macrocycles. It is also used as a starting reagent during the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .

Synthesis Analysis

Pyridine-2,6-dicarboxylic acid (105 mg, 0.52 mmol) mixed with 7mL of thionyl chloride was heated to reflux for 3 hours. After the excess thionyl chloride was removed, a white solid was obtained and used for the following synthesis without further purifications .Molecular Structure Analysis

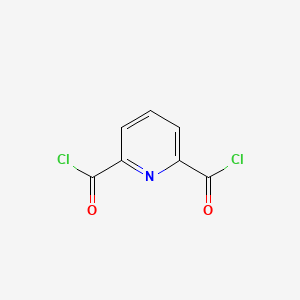

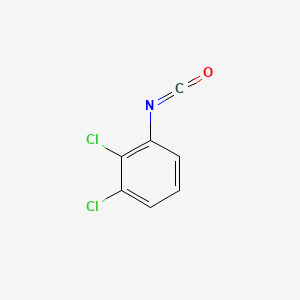

The molecular formula of 2,6-Pyridinedicarbonyl dichloride is C7H3Cl2NO2 .Chemical Reactions Analysis

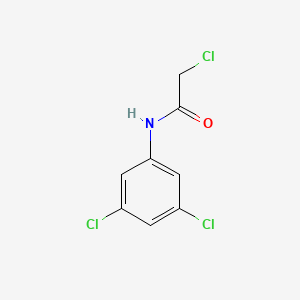

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters .Physical And Chemical Properties Analysis

2,6-Pyridinedicarbonyl dichloride is a white to brown crystalline powder . It has a melting point of 56-58 °C .科学的研究の応用

Synthesis of Optically Active Macrocycles

2,6-Pyridinedicarbonyl dichloride is utilized in the synthesis of pyridine-based polyamido-polyester optically active macrocycles . These macrocycles have potential applications in chiral separations and catalysis due to their optical activity .

Preparation of Schiff’s Bases

It serves as a starting reagent in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases . Schiff’s bases are significant for their use in coordination chemistry and as ligands in various metal complexes .

Synthesis of Pyrenylmethyl Derivatives

This compound is involved in the synthesis of N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide , which may have applications in materials science, particularly in the development of fluorescent materials .

Production of Polyamido-Polyester Macrocycles

It is used to synthesize polyamido-polyester macrocycles when reacted with chiral diamine dihydrobromides. These macrocycles can be important in drug delivery systems and as building blocks for supramolecular structures .

Safety And Hazards

2,6-Pyridinedicarbonyl dichloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters . These compounds are potential bifunctional receptors for sugars and anions .

特性

IUPAC Name |

pyridine-2,6-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHOGODUVLQCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958483 | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Pyridinedicarbonyl dichloride | |

CAS RN |

3739-94-4 | |

| Record name | 2,6-Pyridinedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,6-pyridinedicarbonyl dichloride in material science?

A1: 2,6-Pyridinedicarbonyl dichloride serves as a crucial precursor in synthesizing various polymers and metal-organic frameworks (MOFs) [, ]. Its reaction with diamines or diols yields polyamides and polyesters, respectively. These polymers exhibit intriguing properties, including metal ion absorption capabilities and potential applications in catalysis [, ].

Q2: How does the structure of 2,6-pyridinedicarbonyl dichloride lend itself to the formation of macrocycles?

A2: The molecule's two reactive acyl chloride groups, positioned at the 2 and 6 positions of the pyridine ring, enable cyclization reactions with appropriate diamines. This results in the formation of macrocyclic structures, with the pyridine ring becoming an integral part of the macrocycle's backbone [, , ].

Q3: Can you elaborate on the use of 2,6-pyridinedicarbonyl dichloride in developing chiral macrocycles and their significance?

A3: Researchers utilize 2,6-pyridinedicarbonyl dichloride to synthesize chiral macrocycles by employing chiral diamines as building blocks [, ]. These chiral macrocycles possess cavities capable of selectively binding to specific enantiomers of guest molecules, such as amino acid derivatives []. This selective binding ability makes them potentially valuable in areas like chiral separation and enantioselective catalysis.

Q4: How does 2,6-pyridinedicarbonyl dichloride contribute to the development of luminescent lanthanide complexes?

A4: 2,6-Pyridinedicarbonyl dichloride plays a vital role as a starting material for synthesizing bis(oxazolyl)pyridine ligands []. These ligands, upon coordination with lanthanide ions like europium (Eu(III)) and terbium (Tb(III)), create luminescent complexes. The photophysical properties of these complexes, including their luminescence efficiency, can be fine-tuned by modifying the substituents on the oxazole rings of the ligands [].

Q5: Are there studies investigating the intermediates formed during the reactions of 2,6-pyridinedicarbonyl dichloride?

A5: Yes, pulse radiolysis techniques have been employed to study the kinetic and spectral properties of transient intermediates produced during the reaction of 2,6-pyridinedicarbonyl dichloride in aqueous solutions []. Understanding the nature and behavior of these intermediates is crucial for optimizing reaction conditions and designing novel synthetic pathways.

Q6: Has 2,6-pyridinedicarbonyl dichloride been used in developing compounds with potential biological activities?

A6: Research demonstrates the synthesis of pyridine-2,6-carboxamide Schiff's bases utilizing 2,6-pyridinedicarbonyl dichloride as a starting material []. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this building block for medicinal chemistry research.

Q7: How do researchers characterize the compounds synthesized using 2,6-pyridinedicarbonyl dichloride?

A7: A range of techniques is employed for characterizing compounds derived from 2,6-pyridinedicarbonyl dichloride. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [, , , , , ]. Additionally, X-ray crystallography is often used to elucidate the three-dimensional structures of crystalline compounds, providing valuable insights into their molecular geometry and packing arrangements [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)